molecular formula C18H17N3O2S B2792193 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 923075-72-3

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No. B2792193
CAS RN: 923075-72-3
M. Wt: 339.41
InChI Key: SRQHVURQKLKGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a novel compound with potential applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes, including tyrosine kinase and phosphodiesterase. This inhibition leads to a decrease in the production of certain signaling molecules, resulting in anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has been shown to exhibit several biochemical and physiological effects. These include inhibition of tyrosine kinase and phosphodiesterase activity, anti-inflammatory effects, and anti-tumor effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use as a research tool. Finally, research on the safety and toxicity of this compound is needed to evaluate its potential for clinical use.

Synthesis Methods

The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide to form the corresponding hydrazone. This hydrazone is then reacted with 3-(bromomethyl)pyridine to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosine kinase and phosphodiesterase. Additionally, it has been demonstrated to have anti-inflammatory and anti-tumor properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-22-14-5-7-17(23-2)15(10-14)16-6-8-18(21-20-16)24-12-13-4-3-9-19-11-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQHVURQKLKGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

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